![molecular formula C9H13IO3 B12817667 Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12817667.png)
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-iodo-2-oxabicyclo[222]octane-1-carboxylate is a chemical compound that belongs to the class of bicyclic compounds It is characterized by a unique structure that includes an oxabicyclo[222]octane core with an iodine atom and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate can be achieved through a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This method involves the use of mild, metal-free conditions and an organic base to mediate the reaction . The reaction typically proceeds with good to excellent yields and high enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The bicyclic structure can engage in cycloaddition reactions, forming new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and studying their interactions with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The iodine atom and the bicyclic structure play crucial roles in its reactivity and interactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound has an amino group instead of an iodine atom and exhibits different reactivity and applications.
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound contains a hydroxymethyl group and is used in different synthetic applications.
Uniqueness
Methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. Its bicyclic structure also provides a rigid framework that can influence the properties and behavior of the compound in various reactions.
Propiedades
Fórmula molecular |
C9H13IO3 |
|---|---|
Peso molecular |
296.10 g/mol |
Nombre IUPAC |
methyl 4-iodo-2-oxabicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C9H13IO3/c1-12-7(11)9-4-2-8(10,3-5-9)6-13-9/h2-6H2,1H3 |
Clave InChI |
NXWBGRYTQDVKBW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CCC(CC1)(CO2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B12817590.png)
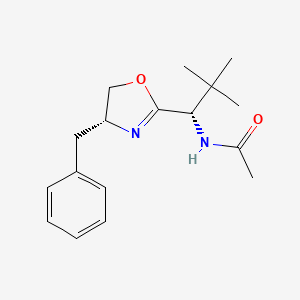

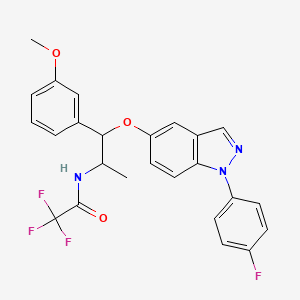
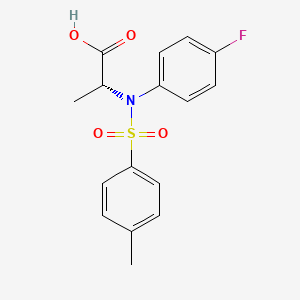
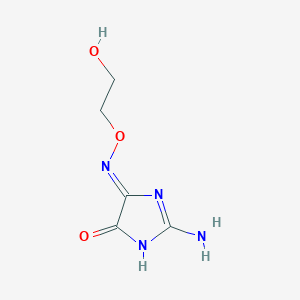
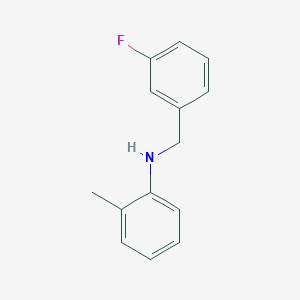

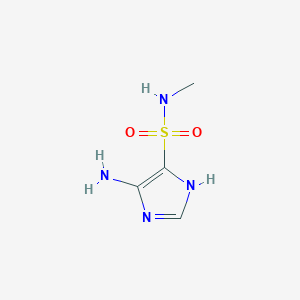

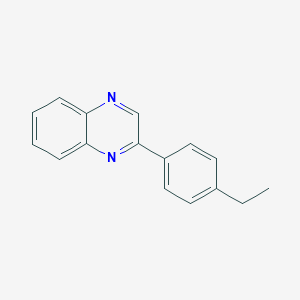


![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)
